Ethyl 3-(N-butyl-4-methylbenzamido)propanoate
CAS No.:
Cat. No.: VC13562005
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25NO3 |
|---|---|
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | ethyl 3-[butyl-(4-methylbenzoyl)amino]propanoate |
| Standard InChI | InChI=1S/C17H25NO3/c1-4-6-12-18(13-11-16(19)21-5-2)17(20)15-9-7-14(3)8-10-15/h7-10H,4-6,11-13H2,1-3H3 |
| Standard InChI Key | WKVJXVQNKLJZOX-UHFFFAOYSA-N |
| SMILES | CCCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C |
| Canonical SMILES | CCCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C |
Introduction
Ethyl 3-(N-butyl-4-methylbenzamido)propanoate is a chemical compound with a molecular formula of C17H25NO3 and a molecular weight of 291.39 g/mol. It features a propanoate backbone with a butyl group and a 4-methylbenzamide moiety, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis .
Synthesis and Preparation
The synthesis of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate typically involves the reaction of appropriate starting materials, such as 4-methylbenzoic acid derivatives and butylamine, followed by esterification with ethanol. The specific steps may vary depending on the desired yield and purity.
Potential Applications and Biological Activities
While specific biological activities of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of the benzamide moiety suggests potential interactions with biological targets such as enzymes or receptors.
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| Ethyl 3-(N-butyl-2-methylbenzamido)propanoate | Methyl group at a different position on the benzene ring | Antimicrobial and anti-inflammatory properties |
| Ethyl 3-(N-propyl-4-methylbenzamido)propanoate | Variation in alkyl chain length | Potential variation in biological activity |
Comparative Analysis with Similar Compounds
Comparing Ethyl 3-(N-butyl-4-methylbenzamido)propanoate with similar compounds highlights the importance of structural variations in influencing biological activity. For instance, changing the position of the methyl group on the benzene ring or altering the alkyl chain length can significantly affect the compound's reactivity and efficacy.
Safety and Handling
Ethyl 3-(N-butyl-4-methylbenzamido)propanoate is classified with hazard statements such as H302, indicating potential harm if swallowed. It should be handled with caution, following standard laboratory safety protocols, and stored in sealed containers at room temperature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume